molecular formula C16H12N4O2S B5592195 3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide

3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B5592195
M. Wt: 324.4 g/mol
InChI Key: XJTBJZYEYUNVDW-UHFFFAOYSA-N
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Description

3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Safety and Hazards

While specific safety and hazard information for “3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide” is not available, it’s important to note that pyrimidines exhibit a range of pharmacological effects and their use should be guided by appropriate safety considerations .

Future Directions

Research in the field of pyrimidine derivatives is ongoing, with numerous possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Chemical Reactions Analysis

3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and carbonyl groups, using reagents such as amines or alcohols.

These reactions typically result in the formation of derivatives with modified functional groups, which can exhibit different biological activities.

Comparison with Similar Compounds

3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a distinct set of molecular targets and exhibit a unique spectrum of biological activities.

Properties

IUPAC Name

3-(cyanomethyl)-5-methyl-4-oxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-10-12-15(18-9-20(8-7-17)16(12)22)23-13(10)14(21)19-11-5-3-2-4-6-11/h2-6,9H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTBJZYEYUNVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC#N)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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